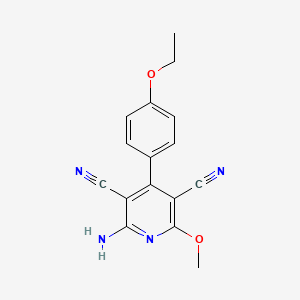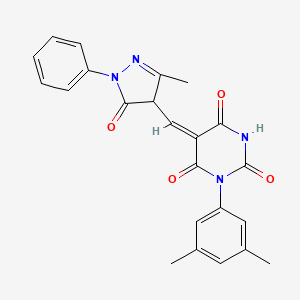![molecular formula C18H14N4O4 B11699005 N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11699005.png)
N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This particular compound is derived from the condensation of an indole derivative and a nitrobenzohydrazide. Indole derivatives are known for their wide range of biological activities, making this compound of significant interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 1-acetyl-1H-indole-3-carbaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with efficient heating and cooling systems.
化学反応の分析
Types of Reactions
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Reduction of the nitro group to an amino group.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted hydrazones depending on the nucleophile used.
科学的研究の応用
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
作用機序
The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The nitro group can also participate in redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both the indole and nitrobenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C18H14N4O4 |
|---|---|
分子量 |
350.3 g/mol |
IUPAC名 |
N-[(E)-(1-acetylindol-3-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H14N4O4/c1-12(23)21-11-14(16-4-2-3-5-17(16)21)10-19-20-18(24)13-6-8-15(9-7-13)22(25)26/h2-11H,1H3,(H,20,24)/b19-10+ |
InChIキー |
PGKLLNVHWVTDLB-VXLYETTFSA-N |
異性体SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11698939.png)
![N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11698942.png)
![4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698944.png)
![ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11698949.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11698957.png)
![3-Chloro-N'-{3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide](/img/structure/B11698964.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11698982.png)
![N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11698988.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11698994.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698997.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11699004.png)
![2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699006.png)
